Lincomycin-d3
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Overview
Description
The compound with the Chemical Abstracts Service number 154-21-2 is known as lincomycin. Lincomycin is a lincosamide antibiotic that was first isolated from the soil bacterium Streptomyces lincolnensis. It is primarily used to treat serious bacterial infections caused by Gram-positive bacteria, especially in cases where patients are allergic to penicillin or when penicillin is deemed inappropriate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lincomycin is produced through a fermentation process involving the bacterium Streptomyces lincolnensis. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and crystallization, to isolate and purify lincomycin .
Industrial Production Methods
In industrial settings, lincomycin is produced on a large scale using optimized fermentation techniques. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the compound is extracted and purified using a series of chemical and physical methods, including filtration, solvent extraction, and crystallization .
Chemical Reactions Analysis
Types of Reactions
Lincomycin undergoes several types of chemical reactions, including:
Oxidation: Lincomycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in lincomycin.
Substitution: Lincomycin can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of lincomycin can yield sulfoxides and sulfones, while reduction can produce alcohols and amines .
Scientific Research Applications
Lincomycin has a wide range of scientific research applications, including:
Mechanism of Action
Lincomycin exerts its effects by binding to the 50S subunit of bacterial ribosomes. This binding interferes with the peptidyl transferase reaction, a crucial step in protein synthesis. By disrupting the elongation phase of protein synthesis, lincomycin effectively halts bacterial growth. The primary molecular targets are the bacterial ribosomes, and the pathway involved is the inhibition of protein synthesis .
Comparison with Similar Compounds
Lincomycin is often compared with other lincosamide antibiotics, such as clindamycin. While both compounds share a similar mechanism of action and antibacterial spectrum, clindamycin is generally more potent and has a broader range of susceptible organisms. Other similar compounds include:
Clindamycin: A semisynthetic derivative of lincomycin with higher efficacy.
Pirlimycin: Another lincosamide antibiotic used primarily in veterinary medicine.
Lincomycin’s uniqueness lies in its specific use for patients allergic to penicillin and its effectiveness against certain strains of bacteria that are resistant to other antibiotics .
Properties
Molecular Formula |
C18H34N2O6S |
---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
(2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1/i3D3 |
InChI Key |
OJMMVQQUTAEWLP-WVFSWRGUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O)CCC |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Origin of Product |
United States |
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